(S)-1-(3-Bromophenyl)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOMTRNTRIGOV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Arylalkylamines in Contemporary Synthesis
Chiral arylalkylamines are a critically important class of organic compounds. Their significance stems from their widespread presence in biologically active molecules, including pharmaceuticals and natural products. nih.govacs.org Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their prevalence and importance. nih.gov These compounds are not only integral parts of final drug structures but are also extensively used as:
Chiral Auxiliaries: They can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, and then subsequently removed. acs.orgacs.org
Resolving Agents: They are used to separate racemic mixtures of chiral carboxylic acids and other acidic compounds. acs.orggoogle.com
Building Blocks: They serve as foundational starting materials for the synthesis of more complex chiral molecules. google.comznaturforsch.com
The stereochemistry of these amines is often crucial for their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even cause undesired side effects. google.com This necessity for enantiomerically pure compounds has driven the development of numerous methods for their asymmetric synthesis.
Scope of Academic Research on Optically Active Amines
Enantioselective Catalytic Approaches
The direct synthesis of enantiomerically pure amines is a significant challenge in organic chemistry. Several powerful catalytic strategies have emerged to address this, providing access to chiral amines with high enantiomeric excess (ee). These methods are often more efficient and atom-economical than classical resolution techniques.
Asymmetric Hydrogenation of Prochiral Imines and Enamides
Asymmetric hydrogenation is a highly effective and environmentally friendly method for producing chiral amines. nih.gov This approach involves the reduction of a prochiral imine or enamide using a chiral catalyst, which directs the addition of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. nih.govacs.org This method is particularly attractive due to its high atom economy, often producing the desired product with minimal waste. nih.govacs.org
Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely used as catalysts for the asymmetric hydrogenation of imines and enamides. nih.govrsc.orgrsc.orgmdpi.com Iridium catalysts, in particular, have shown exceptional performance in the hydrogenation of a variety of imine substrates. nih.govrsc.orgchinesechemsoc.org For instance, iridium complexes bearing chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with high enantioselectivities. nih.gov The choice of metal can be crucial, with different metals showing varying levels of activity and selectivity for different substrates. thieme-connect.comdicp.ac.cn For example, palladium complexes have also been utilized for the asymmetric hydrogenation of activated imines. dicp.ac.cn
A key challenge in the asymmetric hydrogenation of imines is the potential for catalyst inhibition by the amine product. chinesechemsoc.org Additionally, the presence of E/Z isomers in the imine substrate can complicate the reaction and affect the enantioselectivity. chinesechemsoc.org Despite these challenges, significant progress has been made in developing robust catalytic systems that can overcome these limitations. nih.govacs.org
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.govacs.org |
| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Excellent | acs.org |
| Ir-f-Binaphane | Acyclic imines | Up to 99% | dicp.ac.cn |
| Ir/(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | High | rsc.org |
| Pd(CF3CO2)/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |
| Pd(CF3CO2)/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |
The success of transition metal-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. researchgate.net The ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. researchgate.net A wide variety of chiral ligands have been developed, with diphosphine ligands being particularly common. researchgate.net
The development of novel ligands with unique structural features is an active area of research. For instance, dissymmetrically substituted diphosphines bearing two atropisomeric axes have been designed and shown to be effective in the asymmetric hydrogenation of imines. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize the reactivity and enantioselectivity for a specific substrate. The development of chiral spiro phosphine-amine-phosphine ligands has enabled the highly efficient asymmetric hydrogenation of challenging dialkyl imines by creating a precisely adjusted chiral pocket around the catalyst. chinesechemsoc.org
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination (ARA) is a powerful one-pot method for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.netthieme-connect.comacs.org This process involves the in situ formation of an imine or enamine intermediate from the carbonyl compound and an amine, followed by its enantioselective reduction. acs.orgliv.ac.uk ARA offers a more direct and operationally simpler route to chiral amines compared to the pre-synthesis and isolation of the imine substrate. acs.orgliv.ac.uk
Transition-metal catalysts, particularly those based on iridium, ruthenium, and rhodium, are commonly employed in ARA. researchgate.netacs.org For instance, an Ir-f-Binaphane complex has been shown to be highly effective for the asymmetric reductive amination of aryl ketones, achieving high conversions and enantioselectivities of up to 96% ee. dicp.ac.cn The use of ammonium (B1175870) salts as the amine source in ARA is particularly attractive as it allows for the direct synthesis of chiral primary amines. researchgate.netsioc-journal.cn However, this approach faces challenges such as catalyst poisoning by ammonia (B1221849) or the primary amine product and potential side reactions like double reductive amination. sioc-journal.cn
Recent advances have also seen the development of organocatalytic reductive amination methods, which utilize small organic molecules as catalysts, avoiding the use of metals. rsc.org
| Catalyst System | Substrate | Amine Source | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Ru(OAc)2{(S)-binap} | β-Keto esters/amides | Ammonium trifluoroacetate | Chiral primary amines | Excellent | researchgate.net |
| Ir-f-Binaphane/Ti(OiPr)4/I2 | Aryl ketones | p-Methoxyaniline | Chiral secondary amines | Up to 96% | dicp.ac.cn |
| Chiral Phosphoric Acid | Aliphatic ketones | Aromatic amines | Chiral aliphatic amines | Excellent | rsc.org |
| Cp*Ir complex with chiral N-(2-picolyl)sulfonamidato ligand | Benzylic ketones | β-Amino alcohols | Chiral primary β-arylamines | Up to 97% | researchgate.net |
Enantioselective Allylic Amination
Enantioselective allylic amination is a valuable method for the construction of chiral amines, particularly those containing an allylic functional group. researchgate.net This reaction involves the substitution of a leaving group on an allylic substrate with an amine nucleophile, catalyzed by a transition metal complex. researchgate.netrsc.org
Iridium catalysts have emerged as particularly powerful for enantioselective allylic amination, offering high levels of regio- and enantioselectivity. researchgate.netnih.govorganic-chemistry.org These catalysts, often in combination with chiral phosphoramidite (B1245037) or phosphine ligands, can effectively control the stereochemistry of the C-N bond formation. nih.govorganic-chemistry.orgacs.org Iridium-catalyzed systems have been successfully applied to the amination of a variety of allylic carbonates and acetates with both primary and secondary amines. nih.govorganic-chemistry.org
A key advantage of iridium catalysis is the ability to control the regioselectivity, often favoring the formation of the branched allylic amine product. organic-chemistry.orgorganic-chemistry.org The development of air-stable iridium catalyst precursors has also enhanced the practical utility of these methods. organic-chemistry.org The reaction mechanism is believed to involve the formation of a π-allyliridium intermediate, which then undergoes nucleophilic attack by the amine. nih.gov
| Catalyst System | Allylic Substrate | Amine Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Ir-phosphoramidite complex | (E)-cinnamyl and terminal aliphatic allylic carbonates | Secondary and tertiary amines | High yields, excellent regio- and enantioselectivity | organic-chemistry.org |
| (S)-Ir-tol-BINAP | Racemic alkyl-substituted allylic acetates | Secondary aliphatic amines | High enantioselectivity, complete branched regioselectivity | organic-chemistry.org |
| Iridium complex with N-aryl phosphoramidite ligand | Allylic carbonates | Diverse amines | Efficient for ortho-substituted cinnamyl substrates | acs.org |
| Iridium catalyst | Allylic carbonates | S,S-diphenylsulfilimine | Robust and scalable for C-chiral allylic sulfilimines | rsc.org |
Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operating under mild conditions can produce chiral amines with exceptional enantiomeric purity.
Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of chiral amines. rsc.org They catalyze the reductive amination of a prochiral ketone using ammonia as the amino donor, producing water as the only byproduct. rsc.orgacs.org This approach is highly atom-economical and environmentally benign. acs.org
Through directed evolution and protein engineering, the substrate scope of AmDHs has been significantly expanded. rsc.org For example, an engineered thermostable AmDH derived from Geobacillus kaustophilus has been shown to catalyze the reductive amination of a diverse range of ketones, including functionalized hydroxy ketones, with excellent conversion rates (up to >99%) and enantioselectivity (up to >99% ee). rsc.org These engineered enzymes can access a wide variety of structurally diverse chiral primary and secondary amines, as well as chiral vicinal amino alcohols. rsc.org
The reaction requires a nicotinamide (B372718) cofactor, typically NADH, which is consumed during the reduction. To address this, cofactor regeneration systems are often employed. acs.orgnih.gov A common strategy involves coupling the AmDH with a glucose dehydrogenase (GDH), which regenerates NADH using glucose as a sacrificial substrate. acs.orgnih.gov This chemoenzymatic cascade system allows for the efficient synthesis of long-chain aliphatic amines from alkynes by first hydrating the alkyne to a ketone using a gold catalyst, followed by AmDH-catalyzed reductive amination. acs.orgnih.gov
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Engineered GkAmDH | Various ketones | Chiral primary/secondary amines | >99 | >99 |
| AmDH-GDH cascade | Aliphatic ketones | Chiral aliphatic amines | >70 | >99 |
| Native AmDHs | Hydroxy ketones | Chiral vicinal amino alcohols | - | High |
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. illinois.edu This makes them highly valuable biocatalysts for the synthesis of chiral amines from prochiral ketones. illinois.edumdpi.com The field has benefited from the identification and engineering of both (S)- and (R)-selective ω-TAs, allowing for access to both enantiomers of a target amine with high optical purity. illinois.edu
The application of ω-TAs in the pharmaceutical industry is well-established, with their use in the synthesis of key drug intermediates. acs.orgalmacgroup.com For example, an (R)-selective ω-transaminase was famously used in the commercial synthesis of sitagliptin. illinois.edu These enzymes can be employed in two main strategies: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. mdpi.com Asymmetric synthesis is generally preferred as it can theoretically achieve a 100% yield of the desired enantiomer. almacgroup.com
A significant challenge in ω-TA catalysis is that the reaction equilibrium often disfavors product formation. nih.govnih.gov To overcome this, various strategies have been developed, such as using a large excess of the amine donor, removing the ketone byproduct, or using specific amine donors that shift the equilibrium. nih.govnih.gov For instance, ortho-xylylenediamine has been used as an amine donor that, upon deamination, forms a byproduct that spontaneously polymerizes, thus driving the reaction to completion. nih.gov
| Transaminase Type | Reaction Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-Transaminase | Asymmetric Synthesis | 1-(3',4'-disubstituted phenyl)propan-2-one | (R)-1-(3',4'-disubstituted phenyl)propan-2-amine | 88-89 | >99 |
| (R)-Transaminase | Kinetic Resolution | Racemic 1-(3',4'-disubstituted phenyl)propan-2-amine | (S)-1-(3',4'-disubstituted phenyl)propan-2-amine | >48 | >95 |
| (S)-ω-TA (Vibrio fluvialis) | Asymmetric Synthesis | Acetophenone | (S)-α-methylbenzylamine | 92.1 | >99 |
A novel and powerful biocatalytic strategy for forming C-N bonds is the enzymatic carbene insertion into an N-H bond. acs.orgnih.govnih.gov This reaction, which is not found in nature, has been realized through the engineering of hemoproteins, particularly myoglobin (B1173299) and cytochrome P450 enzymes. acs.orgnih.govresearchgate.net These engineered "carbene transferases" can catalyze the asymmetric insertion of a carbene, generated from a diazo compound, into the N-H bond of an amine to produce a chiral amine. acs.orgnih.govnih.gov
The mechanism involves the formation of a highly reactive iron-porphyrin carbene intermediate within the enzyme's active site. researchgate.netnih.gov The chiral environment of the protein's active site then controls the trajectory of the amine nucleophile's attack on the carbene, thereby dictating the stereoselectivity of the product. udg.edunih.gov
By tuning the chiral environment around the heme cofactor through protein engineering, high levels of activity and stereoinduction can be achieved. acs.orgnih.govnih.gov This strategy has been successfully applied to the synthesis of a range of substituted aryl amines with good to excellent enantiomeric excesses. acs.orgnih.gov Furthermore, by employing computational modeling and mechanism-guided engineering, it has been possible to reverse the enantioselectivity of these enzymes, providing access to both enantiomers of the desired product. udg.edunih.govchemrxiv.org This is achieved by introducing new hydrogen-bonding interactions that control the orientation of the reactive carbene intermediate. udg.edunih.gov
| Biocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee %) |
| Engineered Myoglobin | Asymmetric N-H Insertion | Aniline + 2-Diazopropanoate ester | Chiral α-amino acid derivative | up to 82 |
| Engineered P411 Variant (S-selective) | Asymmetric N-H Insertion | Aniline derivatives + Diazo compounds | (S)-amines | High |
| Engineered P411 Variant (R-selective) | Asymmetric N-H Insertion | Aniline derivatives + Diazo compounds | (R)-amines | up to 86 (93:7 er) |
Chiral Resolution Techniques for Enantiomeric Enrichment
While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution remains a widely used and practical method for separating enantiomers from a racemic mixture.
Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation is a robust and scalable technique for separating racemic compounds that contain an acidic or basic functional group, such as amines. bioduro.comulisboa.ptwikipedia.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, which is typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.orgstereoelectronics.orggoogle.com
This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. ulisboa.ptwikipedia.orglibretexts.org One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. quizlet.comquora.com
The key steps in this process are:
Salt Formation: The racemic amine is mixed with a single enantiomer of a chiral acid in a suitable solvent.
Crystallization: The solution is allowed to crystallize, leading to the precipitation of the less soluble diastereomeric salt. The efficiency of this step depends on the choice of resolving agent and solvent. bioduro.com
Separation: The crystallized salt is separated from the mother liquor by filtration.
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. quizlet.com
The choice of the resolving agent and the solvent system is crucial for a successful resolution and often requires screening to find the optimal conditions. bioduro.com For example, the resolution of racemic 1-phenylethylamine (B125046) is commonly achieved using (+)-tartaric acid in methanol, where the salt of the (S)-amine with (+)-tartaric acid is less soluble. stereoelectronics.orgquizlet.com
| Racemic Compound | Chiral Resolving Agent | Key Principle | Result |
| Racemic Amine (e.g., 1-phenylethylamine) | Chiral Acid (e.g., (+)-Tartaric Acid) | Formation of two diastereomeric salts with different solubilities. | Separation of enantiomers by fractional crystallization. |
| Racemic Carboxylic Acid | Chiral Base (e.g., Brucine, (R)-1-phenylethylamine) | Formation of two diastereomeric salts with different solubilities. | Separation of enantiomers by fractional crystallization. |
Chromatographic Separation Methods (e.g., Chiral HPLC of Diastereomers)
The separation of enantiomers can be effectively achieved by converting them into a mixture of diastereomers, which can then be separated using standard, non-chiral chromatographic techniques. This method relies on reacting the racemic amine with a chiral derivatizing agent (CDA) to form two diastereomers with distinct physical properties, allowing for their separation on a conventional stationary phase like silica (B1680970) gel. tcichemicals.com
The general procedure involves the covalent bonding of a chiral auxiliary to the racemic amine. tcichemicals.com For primary amines such as 1-(3-bromophenyl)propan-1-amine (B7856381), this is typically accomplished by forming amides with a chiral carboxylic acid. The resulting diastereomeric amides can then be separated by High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase. tcichemicals.com Once separated, the chiral auxiliary can be cleaved to yield the enantiopure amine.
Key considerations for this method include:
Choice of Chiral Derivatizing Agent: The agent must be enantiomerically pure and react quantitatively with the amine. It should also be chosen to maximize the difference in physical properties (e.g., polarity, steric hindrance) between the resulting diastereomers to ensure good separation. Examples of such agents include (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and derivatives of camphorsultam. mdpi.com
Chromatographic Conditions: The separation of the diastereomeric mixture is typically performed using normal-phase HPLC on a silica gel column. mdpi.com The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate, is optimized to achieve baseline separation. whiterose.ac.uk The resolution factor (Rs) is a critical parameter, with a value greater than 1.5 indicating baseline separation. mdpi.com
Cleavage of the Auxiliary: The conditions for removing the chiral auxiliary must be mild enough to avoid racemization of the purified amine enantiomer. tcichemicals.com
While direct enantioseparation on Chiral Stationary Phases (CSPs) is a powerful alternative, the diastereomeric separation method offers the advantage of using less expensive, standard HPLC columns and instrumentation. tcichemicals.comntnu.no
Table 1: General Parameters for Diastereomeric Separation of Chiral Amines via HPLC
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Chiral Derivatizing Agent | Reacts with the amine to form diastereomers. | Chiral carboxylic acids (e.g., MαNP acid), Camphorsultam derivatives | tcichemicals.com, mdpi.com |
| Stationary Phase | The solid support used in the HPLC column. | Silica Gel, C18 (Reversed-Phase) | mdpi.com, nih.gov |
| Mobile Phase (Normal Phase) | Solvent system used to elute the compounds. | Hexane/Isopropanol, Hexane/Ethyl Acetate | whiterose.ac.uk |
| Detection Method | Technique used to visualize the separated compounds. | UV-Vis Spectroscopy (at a specific wavelength, e.g., 214 or 254 nm) | whiterose.ac.uk |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a highly efficient and stereoselective method for obtaining enantiopure amines. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net The slower-reacting enantiomer can then be isolated in high enantiomeric purity. csic.es
For the resolution of racemic 1-(3-bromophenyl)propan-1-amine and related structures, lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently employed due to their broad substrate scope and high enantioselectivity. researchgate.netresearchgate.net The process involves the reaction of the racemic amine with an acyl donor in an organic solvent.
The key components of this process are:
Enzyme: The biocatalyst that provides stereoselectivity. CAL-B is a robust and widely used lipase. researchgate.net
Acyl Donor: A reagent that provides the acyl group for the enzymatic reaction. Simple esters like ethyl methoxyacetate (B1198184) or isopropyl methoxyacetate are effective as they often lead to high enantioselectivity. researchgate.netcsic.es
Solvent: The reaction is typically carried out in a non-polar organic solvent such as heptane (B126788) or tert-butyl methyl ether (MTBE). researchgate.netcsic.es
The reaction proceeds until approximately 50% conversion is reached. At this point, the mixture contains one enantiomer as an amide and the other as the unreacted amine. These can be easily separated by standard chemical extraction or chromatography. The amide can then be hydrolyzed to recover the other amine enantiomer if desired. This method allows for the preparation of both enantiomers in high enantiomeric excess (ee). csic.es
Table 2: Representative Data for Enzymatic Kinetic Resolution of Phenyl-alkyl-amines using CAL-B
| Substrate (Amine) | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethanamine | Ethyl Methoxyacetate | MTBE | (R)-Amide | 48 | 93 | researchgate.net |
| 1-(4'-Bromophenyl)-2-propanamine | Ethyl Methoxyacetate | Heptane | (S)-Amine | 45 | >99 | csic.es |
| 1-(4'-Fluorophenyl)-2-propanamine | Ethyl Methoxyacetate | Heptane | (S)-Amine | 42 | >99 | csic.es |
Note: The data presented are for structurally similar compounds, illustrating the general applicability and effectiveness of the method for amines like 1-(3-Bromophenyl)propan-1-amine.
Deracemization Strategies
While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Deracemization strategies overcome this limitation by converting a racemate into a single, enantiomerically pure product, with a theoretical yield of up to 100%. acs.orgbohrium.com These processes typically involve a stereoinversion mechanism where the unwanted enantiomer is converted into the desired one. scispace.com
A common approach for the deracemization of chiral amines is to employ a redox cycle. bohrium.com This involves the enantioselective oxidation of one amine enantiomer to a prochiral imine intermediate, followed by the asymmetric reduction of this intermediate back to the opposite, desired amine enantiomer.
Several chemoenzymatic and biocatalytic systems have been developed for this purpose:
Dual-Enzyme Systems: One powerful strategy uses two enantiocomplementary enzymes. For instance, an (R)-selective amine oxidase or transaminase can be used to convert the (R)-amine to the corresponding ketone or imine. csic.es Simultaneously, an (S)-selective transaminase or imine reductase converts the intermediate into the (S)-amine. acs.orgresearchgate.net By continuously removing the unwanted enantiomer and regenerating the desired one, the entire racemic mixture is funneled towards a single enantiomer. csic.esacs.org
Chemoenzymatic Systems: These systems pair an enzyme with a chemical catalyst. For example, an enzyme can selectively oxidize one enantiomer, while a non-selective chemical reducing agent, in the presence of a chiral ligand or catalyst, reduces the resulting imine to the desired enantiomer. acs.org Another approach combines an enzyme for the kinetic resolution step with a metal catalyst for the in-situ racemization of the slower-reacting enantiomer, a process known as dynamic kinetic resolution (DKR). diva-portal.org
These advanced strategies represent an efficient route to enantiopure amines from readily available racemic starting materials.
Table 3: Examples of Deracemization Systems for Chiral Amines
| System Type | Key Catalysts | Substrate Scope | Achieved Yield (%) | Achieved ee (%) | Reference |
|---|---|---|---|---|---|
| Biocatalytic (Dual Enzyme) | Enantiocomplementary ω-Transaminases | Various chiral amines | 85–99 | >99 | acs.org |
| Chemoenzymatic | ω-Transaminase + Ni-Nanoparticle | Substituted 1-phenylethylamines | 91–99 | up to 99 | acs.org |
| Biocatalytic (DKR) | Lipase + Transaminases | 1-Phenylethylamine | - | - | diva-portal.org |
| Biocatalytic (Stereoinversion) | (R)-Alcohol Oxidase + ADH | Secondary Alcohols | - | - | scispace.com |
Note: The table showcases general strategies that are applicable to the deracemization of racemic 1-(3-Bromophenyl)propan-1-amine.
Stereochemical Control and Mechanistic Insights in Chiral Amine Synthesis
Origins of Enantioselectivity in Catalytic Reactions
The enantioselective synthesis of chiral amines like (S)-1-(3-Bromophenyl)propan-1-amine is often achieved through catalytic reactions that create a chiral center with a high degree of stereocontrol. The origin of this enantioselectivity lies in the ability of a chiral catalyst to create a diastereomeric transition state with the substrate, leading to a lower energy pathway for the formation of one enantiomer over the other.
One prominent method for the synthesis of chiral primary amines is the asymmetric reduction of ketoximes or their derivatives. For instance, the borane-mediated reduction of O-benzyloximes using a chiral spiroborate ester catalyst derived from (S)-diphenyl valinol has been shown to produce highly enantiopure (S)-arylethylamines. nih.gov The catalyst forms a complex with the reducing agent and the substrate, creating a chiral environment around the reaction center. This chiral pocket favors the approach of the hydride from one specific face of the prochiral ketone or imine, leading to the preferential formation of the (S)-amine. The enantioselectivity of these reactions can be influenced by various factors, including the solvent and reaction temperature. nih.gov
Dual hydrogen-bond donors (HBDs) represent another class of catalysts that can induce enantioselectivity. These catalysts function by activating substrates through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile or, in the case of reductions, a hydride source. The catalyst's ability to form a well-defined network of non-covalent interactions with the substrate in the transition state is crucial for achieving high levels of enantioinduction. Computational modeling often plays a significant role in understanding these interactions and predicting the stereochemical outcome.
Furthermore, the development of novel activation modes in catalysis, such as anion-binding catalysis, has expanded the scope of enantioselective transformations. In these systems, a chiral catalyst can facilitate the departure of a leaving group, generating a reactive chiral ion pair that is then intercepted by a nucleophile to yield the desired enantiomerically enriched product. The precise control over the geometry of this ion pair is paramount for high enantioselectivity.
Stereochemical Influence of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, exerting profound control over the stereochemical course of a reaction to favor the formation of a specific stereoisomer. tcichemicals.com A chiral auxiliary is a temporary chiral moiety that is attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. Chiral ligands, on the other hand, coordinate to a metal center in a catalyst, creating a chiral environment that influences the reaction's stereoselectivity. nih.gov
In the context of synthesizing this compound, various chiral auxiliaries can be employed. For example, sulfinamides derived from chiral amino alcohols can be condensed with the corresponding ketone to form a chiral sulfinylimine. nih.gov Subsequent reduction of this imine proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. The auxiliary is then cleaved under mild conditions to afford the desired chiral amine. The effectiveness of the auxiliary stems from its ability to shield one face of the C=N double bond, forcing the reducing agent to attack from the less hindered face. nih.gov
Chiral ligands play a pivotal role in metal-catalyzed asymmetric reactions. For the synthesis of chiral amines, ligands such as those based on biphenyls, BINOL, and bisoxazolines (BOX) are commonly used. nih.gov These ligands create a well-defined chiral space around the metal atom, which in turn dictates the binding geometry of the substrate and the trajectory of the incoming reagent. For example, in the asymmetric hydrogenation or transfer hydrogenation of imines, a chiral rhodium or iridium complex bearing a chiral phosphine (B1218219) or diamine ligand can effectively differentiate between the two prochiral faces of the imine, leading to high enantiomeric excesses of the resulting amine. uni-marburg.de The electronic and steric properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalytic system. nih.gov
Recent advancements have led to the development of diverse and adjustable axially chiral biphenyl (B1667301) ligands and catalysts, which have shown high reactivity and enantioselectivity in various asymmetric transformations. nih.gov The modular nature of these ligands allows for systematic modification to achieve optimal performance for a specific substrate.
Conformational Analysis and Stereoisomerism
This compound possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to two enantiomers: the (S)- and (R)-forms. The spatial arrangement of the substituents around this chiral center—the 3-bromophenyl group, the ethyl group, the amino group, and a hydrogen atom—is what defines its absolute configuration and its interaction with other chiral molecules, which is the basis of its biological activity.
The conformation of the molecule, which describes the spatial arrangement of its atoms that can be interconverted by rotation about single bonds, is also a critical aspect of its stereochemistry. The free rotation around the single bonds, particularly the C-N bond and the bond connecting the chiral center to the phenyl ring, allows the molecule to adopt various conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects. For instance, steric hindrance between the bulky 3-bromophenyl group and the ethyl group will influence the preferred rotational angles.
Computational methods, such as Density Functional Theory (DFT), are often employed to model the conformational landscape of such molecules. mdpi.com These studies can predict the lowest energy conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it can influence the molecule's binding affinity to biological targets.
Interactive Data Table: Synthetic Methods for Chiral Amines
| Method | Catalyst/Auxiliary | Key Features | Typical Enantiomeric Excess |
| Asymmetric Reduction of Oximes | Chiral Spiroborate Ester | High enantioselectivity for (S)-amines | Up to 99% ee nih.gov |
| Hydrogen-Bond Donor Catalysis | Chiral HBDs | Metal-free, relies on non-covalent interactions | Varies with substrate and catalyst |
| Chiral Auxiliary-Directed Reduction | Chiral Sulfinamides | Diastereoselective reduction of imines | High diastereoselectivity |
| Metal-Catalyzed Asymmetric Hydrogenation | Rh or Ir with Chiral Ligands | High turnover numbers and enantioselectivity | Often >95% ee |
Chemical Reactivity and Transformation Pathways of S 1 3 Bromophenyl Propan 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in (S)-1-(3-Bromophenyl)propan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. lkouniv.ac.inchemrevise.org This inherent nucleophilicity allows it to react with a variety of electrophiles. The basicity of the amine is a crucial factor; as a primary aliphatic-like amine, it is a stronger base than ammonia (B1221849) due to the electron-donating effect of the alkyl group, which increases the availability of the lone pair for protonation or reaction with electrophiles. chemrevise.orgchemrevise.org
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. science.govlibretexts.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by an acid-catalyzed dehydration step to yield the characteristic C=N double bond. libretexts.orgamazonaws.com The reaction's rate is often optimal under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate its removal as water, while avoiding excessive protonation of the amine nucleophile, which would render it unreactive. libretexts.org This transformation is reversible and the resulting imines can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org
For this compound, this reaction provides a straightforward pathway to a variety of imine derivatives, which can serve as versatile intermediates in their own right.
Table 1: Examples of Imine/Schiff Base Formation This table is illustrative, showing the expected products from the reaction of this compound with representative carbonyl compounds.
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| Reactant 1 | Reactant 2 (Carbonyl) | Product (Imine/Schiff Base) |
| This compound | Benzaldehyde | (S,E)-N-Benzylidene-1-(3-bromophenyl)propan-1-amine |
| This compound | Acetone | (S)-N-(Propan-2-ylidene)-1-(3-bromophenyl)propan-1-amine |
| This compound | 3-Bromobenzaldehyde | (S,E)-N-(3-Bromobenzylidene)-1-(3-bromophenyl)propan-1-amine |
| This compound | Cyclohexanone | (S)-N-(Cyclohexylidene)-1-(3-bromophenyl)propan-1-amine |
Data derived from general principles of imine formation. science.govlibretexts.orgamazonaws.com
Reactions Involving the Aromatic Bromine Substituent
The bromine atom attached to the phenyl ring serves as a versatile handle for transformations, most notably in transition metal-catalyzed cross-coupling reactions.
The C(sp²)-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups, including amines. researchgate.net
In this context, this compound can be coupled with various aryl or vinyl boronic acids to generate chiral biaryl or styrenyl propanamines. These products are of significant interest in medicinal chemistry and materials science. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. acs.org
Table 2: Representative Suzuki-Miyaura Coupling Reactions This table illustrates potential products from the Suzuki-Miyaura coupling of this compound.
<
| Aryl Bromide | Boronic Acid | Catalyst/Base System (Typical) | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (S)-1-(Biphenyl-3-yl)propan-1-amine |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | (S)-1-(4'-Methoxybiphenyl-3-yl)propan-1-amine |
| This compound | Pyridine-3-boronic acid | PdCl₂(dppf) / K₂CO₃ | (S)-1-(3-(Pyridin-3-yl)phenyl)propan-1-amine |
Data derived from general principles of Suzuki-Miyaura reactions. rsc.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction is generally not feasible for this compound under typical conditions. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of potent electron-withdrawing groups (such as -NO₂, -CN) at positions ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comlumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.com
The aminoalkyl substituent on the ring is considered an activating group for electrophilic substitution and, conversely, a deactivating group for nucleophilic substitution because it does not help to stabilize the carbanionic intermediate. lkouniv.ac.inchemrevise.org Therefore, direct displacement of the bromine atom by nucleophiles like alkoxides or other amines is highly unlikely.
Oxidation and Reduction Pathways of the Amine Functionality
The primary amine functionality can undergo oxidation, though the outcomes can be varied and depend heavily on the chosen reagent. Strong oxidizing agents can lead to complex product mixtures. A controlled oxidation could potentially yield an imine or an oxime.
Another reaction pertinent to primary amines is diazotization, which involves reacting the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid). For primary aliphatic amines, the resulting diazonium salt is highly unstable and readily decomposes, losing nitrogen gas to form a carbocation. lkouniv.ac.in This carbocation can then undergo substitution and elimination, leading to a mixture of alcohols and alkenes, making it a synthetically less useful pathway for this specific molecule. lkouniv.ac.in
A more controlled and synthetically useful transformation is the Hofmann elimination. This two-step process involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium (B1175870) salt. libretexts.org Subsequent treatment with a base, such as silver oxide, induces an E2 elimination to form an alkene. In this case, it would lead to the formation of 3-bromostyrene. libretexts.org
Reduction of the amine group itself is not a common transformation as it is already in a low oxidation state.
Regioselectivity and Chemoselectivity in Transformations
The presence of two distinct reactive sites in this compound makes selectivity a key consideration in its synthetic applications.
Chemoselectivity : High chemoselectivity can be readily achieved by choosing appropriate reaction conditions. For instance, reactions targeting the amine group, such as acylation or Schiff base formation, are typically performed under conditions where the aryl bromide moiety remains inert. Conversely, palladium-catalyzed cross-coupling reactions are highly selective for the C-Br bond, leaving the amine group untouched, although it may coordinate to the catalyst. In some cases, protection of the amine group (e.g., as a carbamate) may be employed to prevent potential side reactions or interference with the catalyst.
Regioselectivity : Reactions involving the aromatic ring are highly regioselective. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, will occur exclusively at the carbon atom bearing the bromine substituent (the ipso-carbon). Should an electrophilic aromatic substitution be attempted, the outcome would be governed by the directing effects of both the bromo and the aminoalkyl substituents. The bromine is a deactivating ortho, para-director, while the aminoalkyl group is an activating ortho, para-director. The interplay of these effects would likely lead to a mixture of products, with substitution at the positions ortho and para to the aminoalkyl group being favored.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Detailed quantum chemical calculations using Density Functional Theory (DFT) or ab initio methods specifically for (S)-1-(3-Bromophenyl)propan-1-amine are not extensively available in the public domain. While these computational techniques are widely used for characterizing molecular structures and properties, specific published research focusing on this particular compound is scarce. The following sections outline the type of information that would be derived from such studies, based on general principles of computational chemistry.
Geometry Optimization and Energetic Profiles
A geometry optimization of this compound would be performed using methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)) to determine its most stable three-dimensional conformation. chemscene.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The energetic profile would provide the total electronic energy of the optimized structure, which is a measure of its stability. Conformational analysis could also be performed to identify different local energy minima and the energy barriers between them.
Interactive Table: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstrom/Degrees) |
| Bond Length | C(ar) | Br | ~1.90 Å | |
| Bond Length | C(ar) | C(amine) | ~1.51 Å | |
| Bond Length | C(amine) | N | ~1.47 Å | |
| Bond Angle | C(ar) | C(amine) | N | ~110° |
| Dihedral Angle | C(ar) | C(ar) | C(amine) | N |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would need to be determined by specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, Frontier Orbitals)
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO would be expected to be distributed over the aromatic ring, particularly involving the antibonding orbitals associated with the carbon-bromine bond.
Interactive Table: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Electron-donating regions (aromatic ring, N atom) |
| LUMO | ~ -0.5 eV | Electron-accepting regions (aromatic ring, C-Br bond) |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical stability |
Note: These energy values are estimates based on similar molecules and would require specific calculations for confirmation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons. The hydrogen atoms of the amine group and the area around the bromine atom might exhibit positive or near-neutral potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions (hyperconjugation).
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, computational studies could be employed to map out the potential energy surface of the reaction, identifying intermediates, and transition states.
Transition State Analysis and Reaction Coordinate Studies
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction. Reaction coordinate studies, such as Intrinsic Reaction Coordinate (IRC) calculations, can then be used to confirm that the identified transition state correctly connects the desired reactants and products.
While no specific mechanistic studies involving this compound are readily available, such analyses would be invaluable for understanding its reactivity in various chemical transformations, for example, in nucleophilic substitution reactions at the chiral center or reactions involving the aromatic ring.
Prediction of Stereochemical Outcomes
The stereochemical outcome of enzymatic reactions involving prochiral ketones to produce chiral amines like this compound is a key area of computational investigation. Theoretical models are employed to predict which enantiomer, (R) or (S), will be preferentially produced by a specific enzyme. These predictions are crucial for selecting the appropriate biocatalyst for a desired synthesis.
For instance, in the asymmetric synthesis of chiral halogenated amines, the selection of suitable (R)- and (S)-selective amine transaminases (ATAs) is often guided by prior knowledge from literature on similar, non-halogenated ketones. researchgate.net Computational docking experiments are then used to further refine the selection by simulating the interaction between the substrate, such as 1-(3-bromophenyl)propan-1-one, and the active site of various ATAs. researchgate.net These simulations help to identify enzymes that are likely to exhibit high activity and enantioselectivity for the target substrate.
The prediction of stereochemical outcomes relies on understanding the enzyme's structure and the interactions within its active site. For example, the amine transaminase from Silicibacter pomeroyi (SpATA) has been identified as a versatile biocatalyst with a broad substrate spectrum, including halogenated prochiral ketones. researchgate.net The presence of key residues, such as Arg417, in its active site plays a crucial role in determining substrate acceptance and, consequently, the stereochemistry of the product. researchgate.net By analyzing the binding orientation of the substrate within the enzyme's catalytic pocket through molecular modeling, researchers can predict whether the (S) or (R) enantiomer of the amine will be formed.
In Silico Enzyme Engineering and Biocatalyst Design
In silico enzyme engineering has emerged as a powerful strategy for designing and improving biocatalysts for specific applications, including the synthesis of this compound. nih.gov This computational approach allows for the rational design of enzyme variants with enhanced properties such as catalytic efficiency, stability, and substrate specificity, which can significantly reduce the time and cost associated with experimental screening. nih.gov
One of the key targets for in silico engineering is the enzyme's active site and the tunnels that provide access to it. nih.gov By modifying the amino acid sequence and structural features of these regions, it is possible to tailor an enzyme to accept a specific substrate, like 1-(3-bromophenyl)propan-1-one, and to favor the production of the desired (S)-enantiomer. For example, rational design strategies combining in silico and in vitro studies have been successfully used to engineer ω-transaminases for the synthesis of bulky chiral amines. whiterose.ac.uk
The process often involves creating computational models of the enzyme and then introducing virtual mutations to predict their effect on catalysis. For instance, mutations can be designed to alter the shape and size of the active site to better accommodate the bromophenyl group of the substrate. This rational design approach is a significant advancement over traditional methods like directed evolution, as it allows for more targeted modifications. nih.gov The ultimate goal is to develop robust and reusable biocatalysts that can function efficiently under industrial process conditions. whiterose.ac.uk
Spectroscopic Property Prediction and Validation of Theoretical Models
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. ripublication.commdpi.combohrium.com These theoretical calculations provide valuable insights into the molecule's vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ripublication.comresearchgate.net
The process begins with the optimization of the molecular geometry in the gas phase to find the most stable conformation. mdpi.comresearchgate.net Following this, vibrational frequencies are calculated and are often scaled to improve agreement with experimental data. researchgate.net The calculated spectra can then be compared with experimentally recorded spectra to validate the theoretical model. ripublication.commdpi.com For instance, a good correlation between the calculated and experimental FT-IR and FT-Raman spectra confirms the accuracy of the computed molecular structure and vibrational assignments. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies offer insights into the molecule's reactivity and electronic properties. ripublication.comresearchgate.net The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental NMR data for further validation of the computational model. ripublication.comresearchgate.net These validated theoretical models are instrumental in understanding the structure-property relationships of the compound. acs.org
Table of Spectroscopic Data Comparison
| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |
| FT-IR (cm⁻¹) | Calculated vibrational frequencies based on DFT methods (e.g., B3LYP/6-311++G(d,p)). ripublication.commdpi.com | Experimentally recorded absorption bands corresponding to functional groups. mdpi.com |
| FT-Raman (cm⁻¹) | Calculated Raman scattering activities. ripublication.com | Experimentally recorded Raman shifts. ripublication.com |
| UV-Vis (nm) | Absorption wavelengths calculated using TD-DFT. researchgate.net | Experimentally measured maximum absorption wavelengths (λmax). |
| NMR (ppm) | Chemical shifts calculated using the GIAO method. ripublication.comresearchgate.net | Experimentally determined chemical shifts for ¹H and ¹³C nuclei. mdpi.com |
Applications in Complex Organic Synthesis As a Chiral Intermediate and Building Block
Role in the Asymmetric Synthesis of Advanced Intermediates
The primary application of (S)-1-(3-Bromophenyl)propan-1-amine lies in its function as a chiral intermediate for constructing advanced molecules with specific stereochemistry. The inherent chirality of the amine is transferred to subsequent products, a crucial step in the synthesis of enantiomerically pure compounds.
Research has shown that chiral benzylic amines are instrumental in creating key intermediates for pharmacologically active agents. For instance, a closely related chiral amine, (R)-2-(3-chlorophenyl)propan-1-amine, serves as a critical intermediate in a concise synthesis of Lorcaserin, an anti-obesity drug. researchgate.net This synthesis proceeds through the ring-opening of a cyclic sulfamidate, where the stereocenter is set with complete inversion, highlighting how such chiral amines are pivotal in multi-step synthetic sequences. researchgate.net
Similarly, derivatives of this compound are employed in the synthesis of complex molecular probes and potential therapeutics. One example involves its incorporation into novel ligands targeting the FKBP51 protein, which is implicated in stress-related disorders. tu-darmstadt.de The synthesis of these intricate molecules relies on the pre-existing stereocenter of the chiral amine to build out the final complex structure. tu-darmstadt.de The bromo-substituent on the phenyl ring is particularly useful, as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of further molecular complexity late in the synthetic route. nih.gov
The following table outlines examples of advanced intermediates synthesized using this compound or analogous chiral amines, demonstrating their role in asymmetric synthesis.
| Starting Chiral Amine/Analogue | Synthetic Target/Intermediate | Significance |
| This compound derivative | Novel FKBP51 Ligands | Development of potential therapeutics for stress-related disorders. tu-darmstadt.de |
| (R)-2-(3-chlorophenyl)propan-1-amine | Lorcaserin Intermediate | Efficient synthesis of an anti-obesity medication. researchgate.net |
| (R)- or (S)-1-phenylethan-1-amine | Unnatural Amino Acid Derivatives | Control of orientational chirality in complex molecules. nih.gov |
| Chiral m-terphenyl-containing primary amine | (R)-2-(3-bromophenyl)propane-1,2-diol | Creation of versatile chiral building blocks through asymmetric hydroxylation. |
Precursor for Chiral Ligands and Organocatalysts
Beyond its role as a structural component, this compound serves as a valuable precursor for the synthesis of chiral ligands and organocatalysts. bldpharm.com These specialized molecules are designed to facilitate and control the stereochemical outcome of chemical reactions. The amine group provides a convenient point for elaboration into more complex structures, such as Schiff bases, amides, or phosphine-amine ligands, which can then coordinate to metal centers or act as standalone organocatalysts.
The development of novel organocatalysts from primary amines is a well-established strategy in asymmetric synthesis. For example, primary amines derived from natural amino acids have been converted into (1S,1′S)-4,4′-biquinazoline-based structures. researchgate.net These resulting chiral amines have proven effective as organocatalysts in the asymmetric ethylation of aryl aldehydes, yielding chiral alcohols with high enantiomeric excess. researchgate.net This precedent illustrates a clear pathway where this compound could be similarly transformed into a novel catalyst.
Furthermore, chiral primary amines are foundational to the creation of sophisticated catalysts for a range of transformations. New m-terphenyl-containing primary amine catalysts have been developed for the asymmetric α-hydroxylation and α-fluorination of α-branched aldehydes, producing functionalized products with exceptional enantioselectivities. The structural framework of this compound is analogous to the core of these effective catalysts, suggesting its potential as a starting point for new catalytic systems.
Derivatization for Synthetic Scaffolds
The derivatization of this compound allows for the creation of diverse synthetic scaffolds, which are core structures upon which a variety of functional groups can be built. uzh.ch This approach is central to fields like medicinal chemistry, where libraries of related compounds are often synthesized to explore structure-activity relationships. Both the amine functionality and the bromo-substituted phenyl ring are sites for chemical modification.
The amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. nih.gov The bromine atom on the aromatic ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov This dual reactivity enables the generation of a multitude of derivatives from a single chiral starting material.
This strategy of "early-stage derivatization" allows for significant structural modifications that can profoundly alter a molecule's properties. nih.gov For instance, a synthetic route starting with a protected brominated amine allowed for the generation of numerous analogues of the drug prexasertib (B560075) through the application of different reaction conditions in the final steps. nih.gov This highlights the power of using a versatile building block like this compound to rapidly access a library of complex, chiral molecules.
| Functional Group | Type of Derivatization | Potential Products/Applications |
| Amine (-NH2) | Acylation, Alkylation, Reductive Amination | Amides, secondary/tertiary amines, complex drug analogues. nih.gov |
| Bromo (-Br) | Suzuki Coupling | Biaryl compounds. nih.gov |
| Bromo (-Br) | Sonogashira Coupling | Aryl-alkyne structures, N-(3-arylpropyl)amino acid derivatives. nih.gov |
| Bromo (-Br) | Heck Coupling | Stilbene-like structures and heteroaryl-substituted compounds. |
Synthesis of Amino Acid Derivatives
This compound is a valuable chiral auxiliary and building block for the synthesis of non-natural and modified amino acid derivatives. Chiral amines are frequently used to introduce stereochemistry into amino acid structures or to create peptide mimics (peptidomimetics) with enhanced stability or novel biological activity.
In one established approach, chiral amines like (S)-1-phenylethan-1-amine, a close structural analogue, are used as auxiliaries to control the stereochemical outcome of reactions, leading to the formation of unnatural amino acids with unique side chains. nih.gov The amine can be incorporated into a larger molecule and later cleaved, having served its purpose of directing the stereochemistry of a newly formed chiral center.
Furthermore, the core structure of the amine can be integrated permanently into the final molecule. N-propargylamino acids, for example, can be derivatized with various aryl halides via Sonogashira coupling reactions to produce a diverse range of N-(3-arylpropyl)amino acid derivatives. nih.gov Applying this methodology, the 3-bromophenyl group of this compound could first be modified through coupling and then the amine itself could be incorporated into a peptide backbone, yielding novel amino acid derivatives. Such derivatives are of interest in the development of Sirt1 inhibitors and other biologically active compounds. nih.gov
Advanced Analytical Techniques for Research Verification
Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This is crucial for verifying the stereochemical outcome of asymmetric syntheses or resolutions. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For primary amines like (S)-1-(3-Bromophenyl)propan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. semanticscholar.orgmdpi.com Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-3 (cellulose tris(4-methylbenzoate)) have demonstrated broad applicability in resolving chiral amines. semanticscholar.org
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for the chiral separation of amines consists of a non-polar organic solvent, such as hexane (B92381) or cyclohexane, with a small percentage of an alcohol, like isopropanol (B130326) or ethanol, as a polar modifier. oup.com The addition of a small amount of an acidic additive, such as trifluoroacetic acid (TFA) or an ethanesulfonic acid, to the mobile phase can significantly improve peak shape and resolution for basic compounds like amines by forming ion pairs. nih.gov
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. For a sample of this compound, a high e.e. would be indicated by a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of 1-(3-Bromophenyl)propan-1-amine (B7856381)
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Expected tR ((S)-enantiomer) | ~8.5 min |
| Expected tR ((R)-enantiomer) | ~10.2 min |
Note: The retention times (tR) are hypothetical and serve as an illustrative example. Actual retention times may vary based on the specific instrument, column batch, and precise mobile phase composition.
Spectroscopic Methods for Structural Elucidation in Mechanistic Studies
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for providing evidence to support mechanistic and computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons on the aromatic ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with splitting patterns indicative of the 1,3-disubstitution. researchgate.netnih.gov The methine proton (CH-NH₂) adjacent to the chiral center would likely appear as a multiplet around δ 4.0-4.5 ppm. The methylene (B1212753) protons (CH₂) of the propyl group would show complex splitting patterns in the δ 1.5-2.0 ppm region, while the terminal methyl protons (CH₃) would be an upfield triplet around δ 0.9-1.2 ppm. docbrown.info The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. projectguru.inhw.ac.uk
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the δ 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. oregonstate.edu The chiral methine carbon (CH-NH₂) would be expected in the δ 50-60 ppm region. The aliphatic carbons of the propyl group would appear at higher field strengths. bhu.ac.in
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.5 | 122 - 130 |
| C-Br (aromatic) | - | ~122 |
| C-C (aromatic) | - | ~145 |
| CH-NH₂ | 4.0 - 4.5 | 50 - 60 |
| CH₂ | 1.5 - 2.0 | 25 - 35 |
| CH₃ | 0.9 - 1.2 | 10 - 15 |
| NH₂ | 1.0 - 3.0 (broad) | - |
Note: These are predicted chemical shift ranges based on typical values for similar structures. Actual values can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine like this compound, the most characteristic feature in the IR spectrum is the N-H stretching vibration. projectguru.in Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. pressbooks.pubmasterorganicchemistry.com Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring. projectguru.in
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A common fragmentation pathway for amines is alpha-cleavage, which for this molecule would involve the cleavage of the bond between the chiral carbon and the adjacent methylene carbon, leading to a stable iminium cation. ojp.govlibretexts.org The presence of the bromine atom would be evident in the isotopic distribution of the fragment ions containing it. scispace.com
Computational modeling, such as Density Functional Theory (DFT), can be used to predict spectroscopic data (NMR, IR) and to model the interactions in chiral recognition processes. nih.govnih.govacs.org Comparing experimental spectra with computationally predicted spectra can provide strong support for the proposed structure and stereochemistry.
Future Directions and Emerging Research Avenues for S 1 3 Bromophenyl Propan 1 Amine
The chiral amine (S)-1-(3-Bromophenyl)propan-1-amine is a valuable building block in synthetic chemistry, particularly for the development of pharmacologically active compounds. As the demand for enantiomerically pure amines grows, research is increasingly focused on innovative and efficient methods for their synthesis and subsequent transformation. This article explores the future directions and emerging research avenues concerning this specific compound, focusing on sustainability, enantioselectivity, advanced computational tools, and novel catalytic systems.
Q & A
Q. What are the optimized synthetic routes for (S)-1-(3-Bromophenyl)propan-1-amine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves a chiral resolution or asymmetric synthesis approach. For example:
Chiral Pool Strategy : Start with (S)-propan-1-amine derivatives and introduce the 3-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with 3-bromophenylboronic acid).
Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in catalytic hydrogenation or reductive amination to generate the (S)-enantiomer.
Resolution : Separate racemic mixtures using chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives).
Q. Safety Protocols :
Q. How can researchers confirm the structural identity and chiral configuration of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₂BrN: 214.01 g/mol).
- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement to resolve absolute configuration .
Advanced Research Questions
Q. What strategies address contradictions in reaction yields during scale-up of this compound synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Byproduct Analysis :
- Characterize impurities via LC-MS or GC-MS. Common byproducts include debrominated analogs or dimerization products.
- Optimize purification using orthogonal methods (e.g., silica gel chromatography followed by recrystallization).
Case Study :
A 2022 study on halogen-substituted propanamines reported that Pd-catalyzed couplings with 3-bromophenyl groups require strict oxygen-free conditions to prevent palladium black formation, which reduces yields by 20–30% .
Q. How can researchers evaluate the biological activity of this compound in neuropharmacological studies?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Screen against serotonin/dopamine transporters (SERT/DAT) via radioligand displacement assays (e.g., [³H]-paroxetine for SERT).
- Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values.
- In Vivo Models :
- Test behavioral effects in rodent models (e.g., forced swim test for antidepressant activity).
Q. What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, logP, and pKa.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., Blood-Brain Barrier penetration) using GROMACS.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters).
Validation : Compare predicted logP (e.g., 2.1) with experimental HPLC-derived values (e.g., 2.3 ± 0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
